molecular formula C8H11ClF3NO B13467995 [(5-Methylfuran-2-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride

[(5-Methylfuran-2-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B13467995
M. Wt: 229.63 g/mol
InChI Key: FTYGCKJGJIJQHS-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)methylamine hydrochloride is a chemical compound that features a furan ring substituted with a methyl group and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfural with 2,2,2-trifluoroethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethylamine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methylfuran-2-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

(5-Methylfuran-2-yl)methylamine hydrochloride can be compared with other similar compounds such as:

    (5-Methylfuran-2-yl)methylamine hydrochloride: Similar structure but with a propan-2-yl group instead of a trifluoroethyl group.

    2-Furancarboxaldehyde, 5-methyl-: Contains a furan ring with a methyl group and an aldehyde group.

    2-Methylfuran: A simpler compound with only a methyl group attached to the furan ring.

The uniqueness of (5-Methylfuran-2-yl)methylamine hydrochloride lies in the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H11ClF3NO

Molecular Weight

229.63 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(5-methylfuran-2-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H10F3NO.ClH/c1-6-2-3-7(13-6)4-12-5-8(9,10)11;/h2-3,12H,4-5H2,1H3;1H

InChI Key

FTYGCKJGJIJQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNCC(F)(F)F.Cl

Origin of Product

United States

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